molecular formula C18H22N2O B11983830 1-(4-Pentylphenyl)-3-phenylurea

1-(4-Pentylphenyl)-3-phenylurea

Cat. No.: B11983830
M. Wt: 282.4 g/mol
InChI Key: GJYYENNMGXHOSU-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)-3-phenylurea is an organic compound characterized by the presence of a urea group attached to a phenyl ring and a pentyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-3-phenylurea typically involves the reaction of 4-pentylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenyl rings.

Scientific Research Applications

1-(4-Pentylphenyl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)-3-phenylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The urea group can form hydrogen bonds with various biological molecules, while the phenyl rings contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    1-(4-Pentylphenyl)-3-(4-nitrophenyl)urea: This compound has a nitro group on one of the phenyl rings, which can alter its reactivity and interactions.

    1-(4-Pentylphenyl)-3-(4-methoxyphenyl)urea: The presence of a methoxy group can influence the compound’s electronic properties and solubility.

    1-(4-Pentylphenyl)-3-(4-chlorophenyl)urea: The chloro substituent can affect the compound’s chemical stability and reactivity.

Uniqueness: 1-(4-Pentylphenyl)-3-phenylurea is unique due to its specific combination of a pentyl-substituted phenyl ring and a phenylurea moiety

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-pentylphenyl)-3-phenylurea

InChI

InChI=1S/C18H22N2O/c1-2-3-5-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3,(H2,19,20,21)

InChI Key

GJYYENNMGXHOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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